molecular formula C9H9FOS B14051525 1-(3-Fluoro-5-mercaptophenyl)propan-1-one

1-(3-Fluoro-5-mercaptophenyl)propan-1-one

Cat. No.: B14051525
M. Wt: 184.23 g/mol
InChI Key: SHKIZBJTOZIKAG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-mercaptophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-mercaptophenyl)propan-1-one
  • 1-(3-Fluoro-2-mercaptophenyl)propan-1-one
  • 1-(3-Fluoro-5-hydroxyphenyl)propan-1-one

Uniqueness: 1-(3-Fluoro-5-mercaptophenyl)propan-1-one is unique due to the specific positioning of the fluorine and mercapto groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(3-fluoro-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9FOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3

InChI Key

SHKIZBJTOZIKAG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)S)F

Origin of Product

United States

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